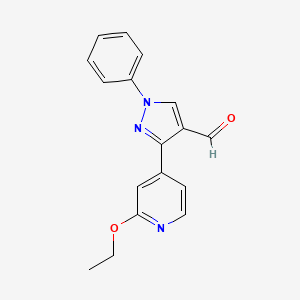
3-(2-ethoxypyridin-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Ethoxypyridin-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-ethoxypyridin-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde typically involves the condensation of 2-ethoxypyridine-4-carbaldehyde with phenylhydrazine, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of a suitable solvent such as ethanol or methanol and a catalyst like acetic acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the synthesis process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Ethoxypyridin-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
Oxidation: 3-(2-Ethoxypyridin-4-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid.
Reduction: 3-(2-Ethoxypyridin-4-yl)-1-phenyl-1H-pyrazole-4-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(2-Ethoxypyridin-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-inflammatory and anticancer drugs.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Material Science: It is utilized in the design of novel materials with specific electronic and optical properties, such as organic light-emitting diodes (OLEDs) and organic solar cells.
Mécanisme D'action
The mechanism of action of 3-(2-ethoxypyridin-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, including enzymes and receptors, to exert its biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways or bind to receptors that regulate cell proliferation and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2-Methoxypyridin-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde
- 3-(2-Chloropyridin-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde
- 3-(2-Fluoropyridin-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde
Uniqueness
3-(2-Ethoxypyridin-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde is unique due to the presence of the ethoxy group on the pyridine ring, which can influence its reactivity and interaction with biological targets. This structural feature may enhance its solubility and bioavailability compared to similar compounds with different substituents.
Propriétés
Formule moléculaire |
C17H15N3O2 |
|---|---|
Poids moléculaire |
293.32 g/mol |
Nom IUPAC |
3-(2-ethoxypyridin-4-yl)-1-phenylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C17H15N3O2/c1-2-22-16-10-13(8-9-18-16)17-14(12-21)11-20(19-17)15-6-4-3-5-7-15/h3-12H,2H2,1H3 |
Clé InChI |
LXMLGEYBLZRNDQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=NC=CC(=C1)C2=NN(C=C2C=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


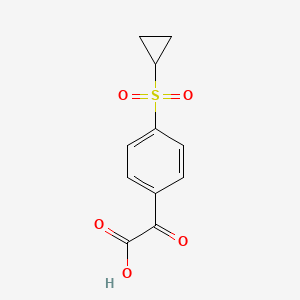
![Tert-butyl (1S,4S)-5-oxo-7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate](/img/structure/B11760647.png)

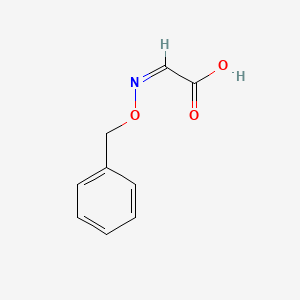
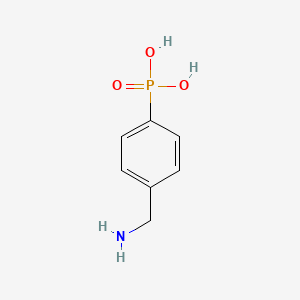
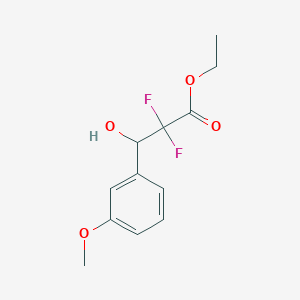
![2-(Prop-2-yn-1-yl)-1H-benzo[d]imidazole](/img/structure/B11760690.png)
![((3aR,5R,6R,6aR)-6-Hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate](/img/structure/B11760698.png)
![[Ethyl-(4-fluoro-benzyl)-amino]-acetic acid](/img/structure/B11760702.png)
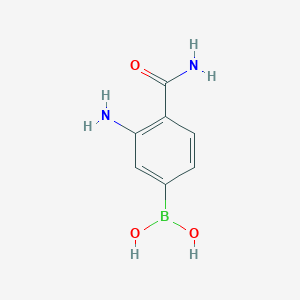
![(E)-N-[4-amino-1-(pyridin-4-yl)butylidene]hydroxylamine hydrochloride](/img/structure/B11760717.png)
![5-{[(Pyridin-4-yl)methyl]amino}benzene-1,3-dicarboxylic acid](/img/structure/B11760729.png)
amine](/img/structure/B11760730.png)

